molecular formula C15H16O3 B124880 Naproxen Methyl Ester CAS No. 26159-35-3

Naproxen Methyl Ester

Cat. No. B124880
CAS RN: 26159-35-3
M. Wt: 244.28 g/mol
InChI Key: ZFYFBPCRUQZGJE-JTQLQIEISA-N
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Description

Naproxen Methyl Ester is an ester of the non-steroidal, anti-inflammatory drug, (S)-naproxen . It is also known as Naproxen Impurity E (PhEur), (2S)-2-(6-Methoxy-2-naphthyl)propionic acid methyl ester, Methyl (αS)-6-methoxy-α-methyl-2-naphthaleneacetate, Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate .


Synthesis Analysis

The synthesis of Naproxen Methyl Ester has been realized from naproxen methyl ester and ArI (OH)OTs activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a solvent mixture comprising dichloromethane and 2,2,2-trifluoroethanol (TFE) . These iodonium salts have been successfully used in the functionalization of an aromatic ring of naproxen methyl ester, including fluorination, iodination, alkynylation, arylation, thiophenolation, and amination and esterification reactions .


Molecular Structure Analysis

The molecular formula of Naproxen Methyl Ester is C15H16O3 . Its molecular weight is 244.2857 . The IUPAC Standard InChI is InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3 .


Chemical Reactions Analysis

The base-promoted hydrolysis of an ester follows the typical nucleophilic acyl substitution mechanism . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Naproxen Methyl Ester include a molecular weight of 244.2857 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 358.7±17.0 °C at 760 mmHg, and a flash point of 149.6±15.5 °C . It also has a molar refractivity of 71.4±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 217.6±3.0 cm3 .

Scientific Research Applications

  • Enantioselective Hydrolysis for Improved Drug Efficiency

    • Studies have shown that enantioselective hydrolysis of Naproxen methyl ester can significantly enhance the drug's efficiency. This process helps in obtaining a higher enantiomeric excess of the more active S-form of Naproxen, which is more potent than its R-form. For instance, the lipase-catalyzed hydrolysis in ionic liquids has been found to improve enantioselectivity and conversion efficiency (Xin et al., 2005).
  • Studying Substrate-Enzyme Interactions

    • Research using NMR spectroscopy methods has been employed to understand the interaction between Naproxen methyl ester and enzymes. This approach provides insights into the structure-activity relationship, crucial for the development of more effective drugs (Cernia et al., 2002).
  • Optimization of Biocatalysis

    • The optimization of biocatalytic processes using enzymes like Carboxylesterase NP has been shown to enhance the enantioselective hydrolysis of Naproxen methyl ester. Such optimizations lead to higher conversion rates and purity of the desired enantiomer, making the process commercially viable (Steenkamp & Brady, 2008).
  • Drug Carrier Potential Assessment

    • Photophysical techniques have been used to assess the potential of cholic acid aggregates as carriers for drugs like Naproxen methyl ester. This research is significant in developing more effective drug delivery systems (Gomez‐Mendoza et al., 2012).
  • Synthesis of Prodrugs for Enhanced Delivery

    • The synthesis of various ester derivatives of Naproxen, including its methyl ester, has been explored to improve transdermal drug delivery. Such modifications aim to reduce gastrointestinal side effects and provide constant drug release (Assali et al., 2014).
  • Development of Multiphasic Enzyme Membrane Reactors

    • Research on the use of multiphasic enzyme membrane reactors for the optical resolution of Naproxen methyl ester shows promising results in improving productivity and enantioselectivity of the drug (Li et al., 2003).
  • Exploring Methylation Techniques in Drug Synthesis

    • Studies on the α-methylation of aryl esters using methanol, including Naproxen synthesis, highlight advancements in organic chemistry that can impact the efficiency and atom economy in pharmaceutical production (Tsukamoto et al., 2019).

Safety And Hazards

Naproxen Methyl Ester is classified as having acute toxicity (oral), skin irritation, eye irritation, reproductive toxicity, specific target organ toxicity (single exposure - respiratory system), and short-term (acute) and long-term (chronic) aquatic hazards . It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is also harmful and toxic to aquatic life .

Future Directions

Although Naproxen and its derivatives were discovered over 50 years ago, novel practical and asymmetric approaches are still being developed for their synthesis . This endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .

properties

IUPAC Name

methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFBPCRUQZGJE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180780
Record name Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naproxen Methyl Ester

CAS RN

26159-35-3
Record name (+)-Naproxen methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26159-35-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxen methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen methyl ester
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Record name 26159-35-3
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Record name NAPROXEN METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
631
Citations
J Xin, S Li, Y Xu, J Chui, C Xia - Journal of Chemical …, 2001 - Wiley Online Library
… hydrolysis process under in situ racemization of substrate using sodium hydroxide as catalyst was developed for the production of (S)‐Naproxen from racemic Naproxen methyl ester in …
Number of citations: 64 onlinelibrary.wiley.com
O Sahin, S Erdemir, A Uyanik, M Yilmaz - Applied Catalysis A: General, 2009 - Elsevier
… the encapsulated lipases was evaluated into model reactions, ie the hydrolysis of p-nitrophenylpalmitate (p-NPP), and the enantioselective hydrolysis of rasemic Naproxen methyl ester …
Number of citations: 60 www.sciencedirect.com
L Steenkamp, D Brady - Process Biochemistry, 2008 - Elsevier
… NP provided highly enantioselective hydrolysis of racemic naproxen methyl ester. Up to 46.9% … The R-NME (naproxen methyl ester) (unwanted enantiomer) did not have a significant …
Number of citations: 30 www.sciencedirect.com
E Yilmaz, K Can, M Sezgin, M Yilmaz - Bioresource Technology, 2011 - Elsevier
… The enantioselective hydrolysis of racemic Naproxen methyl ester by immobilized lipase was studied in aqueous buffer solution/isooctane reaction system and it was noticed that …
Number of citations: 118 www.sciencedirect.com
E Yilmaz, M Sezgin, M Yilmaz - Journal of Molecular Catalysis B: Enzymatic, 2010 - Elsevier
… of racemic Naproxen methyl ester catalyzed by … )-Naproxen methyl ester hydrolysis by the encapsulated lipases. The enantioselective hydrolysis of racemic Naproxen methyl ester by sol…
Number of citations: 61 www.sciencedirect.com
J Krzek, M Starek - JPC-Journal of Planar Chromatography-Modern …, 2004 - akjournals.com
… methods for determination of impurities in medicines [18–21], a new method has been established for identification and quantitative analysis of naproxen and naproxen methyl ester. …
Number of citations: 14 akjournals.com
E Yilmaz, M Sezgin, M Yilmaz - Journal of Molecular Catalysis B: Enzymatic, 2011 - Elsevier
… immobilized lipases were evaluated through model reactions, ie the hydrolysis of p-nitrophenylpalmitate (p-NPP), and the enantioselective hydrolysis of racemic Naproxen methyl ester …
Number of citations: 71 www.sciencedirect.com
E Ozyilmaz, S Sayin - Bioprocess and biosystems engineering, 2013 - Springer
… ) and the enantioselective hydrolysis of racemic naproxen methyl ester. The present study … the lipase-catalyzed hydrolysis of racemic naproxen methyl ester. The encapsulated lipase (…
Number of citations: 15 link.springer.com
EG Lee, HS Won, BH Chung - Process Biochemistry, 2001 - Elsevier
… In the present study, this strategy was extended to prepare (S)-naproxen from racemic naproxen methyl ester by enantioselective hydrolysis. In addition, hydrolysis conditions were …
Number of citations: 33 www.sciencedirect.com
E Ozyilmaz, S Ascioglu, M Yilmaz - ChemCatChem, 2021 - Wiley Online Library
… the enantioselective hydrolysis of the racemic Naproxen methyl ester. The results showed that lipase … Enantioselective hydrolysis of racemic Naproxen methyl ester and activity of the …

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